molecular formula C14H10F2O B13610373 1-Biphenyl-2-yl-2,2-difluoro-ethanone

1-Biphenyl-2-yl-2,2-difluoro-ethanone

Cat. No.: B13610373
M. Wt: 232.22 g/mol
InChI Key: PTXUHOWMVISYQT-UHFFFAOYSA-N
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Description

1-Biphenyl-2-yl-2,2-difluoro-ethanone is a fluorinated aromatic ketone characterized by a biphenyl moiety substituted at the ortho position (C2) and a difluoroacetyl group (CF₂-CO-). Its molecular formula is C₁₄H₁₀F₂O, with a molecular weight of 232.23 g/mol. The compound’s structure combines the lipophilic biphenyl system with electron-withdrawing fluorine atoms, which influence its physicochemical properties, such as increased metabolic stability and altered polarity compared to non-fluorinated analogs.

Properties

Molecular Formula

C14H10F2O

Molecular Weight

232.22 g/mol

IUPAC Name

2,2-difluoro-1-(2-phenylphenyl)ethanone

InChI

InChI=1S/C14H10F2O/c15-14(16)13(17)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,14H

InChI Key

PTXUHOWMVISYQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)C(F)F

Origin of Product

United States

Preparation Methods

Suzuki–Miyaura Cross-Coupling for Biphenyl Scaffold Construction

The biphenyl core is commonly synthesized via palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. This method involves the coupling of aryl halides with arylboronic acids or esters under mild conditions, often in the presence of bases such as potassium phosphate (K3PO4) and solvents like tetrahydrofuran (THF) or 1,4-dioxane with water. The reaction typically uses Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands as catalysts.

  • For example, the synthesis of fluorinated biphenyl derivatives has been achieved by refluxing iodobenzene derivatives with fluorinated arylboronates in the presence of palladium catalysts and K3PO4 in THF/water mixtures, yielding fluorinated biphenyls efficiently.

  • Optimization studies showed that Pd(PPh3)4 in dry 1,4-dioxane with K3PO4 base gave the best yields (up to 66%) for biphenyl coupling products.

Palladium-Catalyzed Arylation and Fluorination Strategies

Recent advances include the use of Pd(0) catalysis to facilitate the coupling of fluorinated biphenyl compounds, allowing the synthesis of difluorinated biphenyl ethanones with high yields and selectivity.

  • A study reported the synthesis of difluorinated biphenyl ethanones via Pd(0)-catalyzed coupling reactions, achieving excellent yields averaging 78% for similar compounds.

  • The use of bases such as K3PO4 and solvents like THF/water mixtures under reflux conditions is common, with palladium catalysts promoting the formation of the biphenyl linkage and the introduction of the difluoro-ethanone group in one or sequential steps.

Alternative Metal-Catalyzed Coupling Methods

Other metal catalysts such as iron (Fe), cobalt (Co), and copper (Cu) have been explored for the formation of biphenyl derivatives, including fluorinated analogs.

  • For instance, iron-catalyzed coupling of aryl halides with lithium arylboronates has been demonstrated to yield biphenylpyrrole derivatives, suggesting potential applicability to fluorinated biphenyl ethanones.

  • Copper-catalyzed coupling of iodobenzene with arylboronates in the presence of phenanthroline ligands has also been reported for fluorinated biphenyl synthesis, although palladium remains the preferred catalyst for high yields and functional group tolerance.

Summary Table of Preparation Methods

Preparation Step Reagents/Catalysts Conditions Yield (%) Notes
Suzuki–Miyaura coupling Aryl halide + arylboronic acid, Pd(PPh3)4 Reflux in THF/H2O or 1,4-dioxane, base (K3PO4) 66–78 Efficient biphenyl formation, mild conditions
Difluoro-ethanone introduction via enol silyl ether Difluoro enol silyl ether intermediates Low temperature (−10 °C), THF ~55 Intermediate for difluoromethyl ketone installation
Pd(0)-catalyzed fluorinated biphenyl synthesis Pd(0), K3PO4, THF/H2O Reflux ~78 High yield, good functional group tolerance
Iron or cobalt catalyzed coupling Fe or Co catalysts, lithium arylboronates Mild to moderate temperatures Variable Alternative metal catalysis, less common

Chemical Reactions Analysis

Types of Reactions: 1-Biphenyl-2-yl-2,2-difluoro-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Biphenyl-2-yl-2,2-difluoro-ethanone involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects. The presence of fluorine atoms enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Substituents on Aryl Group Fluorine Count Ketone Position Key Properties/Activity Reference
1-Biphenyl-2-yl-2,2-difluoro-ethanone Biphenyl (C2) 2 Adjacent to CF₂ High lipophilicity (predicted) Target Compound
1-(2'-Fluoro[1,1'-biphenyl]-4-yl)-ethanone Biphenyl (C4), mono-F 1 Para to F LogP ~3.2 (estimated)
Nafimidone 2-Naphthyl 0 Adjacent to imidazole ED₅₀ = 56 mg/kg (MES test)
1-(9H-Fluoren-2-yl)-2-(1H-imidazol-1-yl)ethanone Fluorenyl 0 Adjacent to imidazole ED₅₀ = 25 mg/kg (MES test)
1-([1,1'-Biphenyl]-4-yl)-2,2-difluoroethanone Biphenyl (C4) 2 Adjacent to CF₂ Ortho vs. para steric effects

Key Observations :

  • This could impact binding to biological targets or crystallization behavior.
  • Fluorine Effects: Difluoro substitution enhances electronegativity and lipophilicity (predicted XLogP3 ~3.5) compared to mono-fluoro analogs (e.g., 1-(2'-fluoro[1,1'-biphenyl]-4-yl)-ethanone, XLogP3 ~3.2) . Fluorine atoms also improve metabolic stability by resisting oxidative degradation.

Table 2: Anticonvulsant Activity of Related Compounds

Compound Model (MES Test) ED₅₀ (mg/kg) Toxicity (LD₅₀, mg/kg) Therapeutic Index (LD₅₀/ED₅₀) Reference
Nafimidone Mice 56 504 9.0
1-(9H-Fluoren-2-yl)-2-(1H-imidazol-1-yl)ethanone Mice 25 4550 182
Denzimol Mice 12 Not reported

SAR Insights :

  • Aryl Group Impact : Fluorenyl and naphthyl groups in imidazole-containing analogs show higher potency than biphenyl derivatives, likely due to enhanced π-π stacking with target receptors .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison

Property This compound 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)-ethanone Nafimidone
Molecular Weight (g/mol) 232.23 230.25 238.28
XLogP3 (Predicted) ~3.5 ~3.2 2.8
Hydrogen Bond Acceptors 3 2 3
Rotatable Bonds 3 4 4

Key Differences :

  • Conformational Flexibility : Fewer rotatable bonds (3 vs. 4 in nafimidone) may restrict conformational flexibility, influencing target binding kinetics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Biphenyl-2-yl-2,2-difluoro-ethanone, and how can reaction conditions be optimized for improved yield?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation using biphenyl derivatives and acyl halides (e.g., difluoroacetyl chloride) in the presence of Lewis acid catalysts (e.g., AlCl₃). Optimization involves adjusting stoichiometry, reaction temperature (typically 0–60°C), and solvent polarity (e.g., dichloromethane or nitrobenzene) . Parallel monitoring via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures intermediate purity. Yield improvements (>70%) are achievable through slow reagent addition and inert atmosphere control .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹⁹F NMR identifies fluorine environments (δ -110 to -120 ppm for CF₂ groups), while ¹H NMR resolves biphenyl aromatic protons (δ 7.2–8.0 ppm) .
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and dihedral distortions (e.g., C-F bond lengths ≈1.34 Å) .
  • Mass spectrometry (EI-MS) : Molecular ion peaks (m/z ≈ 246) confirm molecular weight, with fragmentation patterns validating substituent positions .

Q. How does the biphenyl backbone influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Steric hindrance from the biphenyl group reduces reactivity at the ketone position. Kinetic studies under varying nucleophile concentrations (e.g., Grignard reagents) and polar aprotic solvents (e.g., DMF) quantify reaction rates. Computational modeling (DFT) predicts regioselectivity, correlating with experimental yields .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental spectroscopic data (e.g., NMR shifts) be resolved?

  • Methodology :

  • DFT calculations : Optimize molecular geometries using Gaussian09 with B3LYP/6-31G(d) basis sets to simulate NMR spectra. Compare with experimental data to identify conformational differences (e.g., biphenyl torsion angles) .
  • Dynamic NMR : Variable-temperature studies detect rotational barriers in the biphenyl system, explaining peak splitting anomalies .
  • X-ray validation : SHELXL refinement resolves structural ambiguities, ensuring alignment between crystallographic data and spectral predictions .

Q. What strategies elucidate the compound’s mechanism of action in enzyme inhibition studies?

  • Methodology :

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to target enzymes (e.g., cytochrome P450). Validate with kinetic assays (Km/Vmax shifts) and IC₅₀ determinations .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of enzyme-ligand interactions, distinguishing competitive vs. non-competitive inhibition .
  • Site-directed mutagenesis : Identify critical residues in enzyme active sites by correlating mutation-induced activity loss with docking results .

Q. How can synthetic byproducts or stereochemical impurities be minimized during scale-up?

  • Methodology :

  • Process analytical technology (PAT) : Inline FTIR monitors reaction progress, enabling real-time adjustments to temperature/pH.
  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC), with mobile phases optimized for polar functional groups .
  • Design of experiments (DoE) : Response surface methodology identifies critical parameters (e.g., catalyst loading, agitation rate) affecting purity ≥99% .

Data Contradiction Analysis

Q. How should conflicting bioactivity data (e.g., cytotoxicity vs. therapeutic efficacy) be interpreted?

  • Methodology :

  • Dose-response profiling : Establish EC₅₀ (efficacy) and CC₅₀ (cytotoxicity) in parallel assays (e.g., MTT for viability, luciferase for target inhibition). Calculate selectivity indices (SI = CC₅₀/EC₅₀) to prioritize analogs with SI >10 .
  • Transcriptomics : RNA-seq identifies off-target pathways activated at cytotoxic doses, guiding structural modifications to reduce side effects .

Q. What experimental approaches validate computational predictions of metabolic stability?

  • Methodology :

  • In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat), monitoring parent compound depletion via LC-MS/MS. Compare half-life (t₁/₂) with ADMET predictions .
  • Reactive metabolite trapping : Use glutathione (GSH) or potassium cyanide (KCN) to detect electrophilic intermediates formed during cytochrome P450 metabolism .

Methodological Resources

  • Structural refinement : SHELX suite for crystallographic data .
  • Spectroscopic validation : PubChem and DSSTox databases for reference spectra .
  • Enzyme kinetics : GraphPad Prism for nonlinear regression analysis of inhibition data .

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